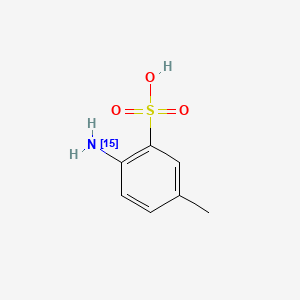
2-(15N)azanyl-5-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(15N)azanyl-5-methylbenzenesulfonic acid is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of benzenesulfonic acid, where the amino group is labeled with nitrogen-15 (^15N). This labeling allows researchers to study metabolic pathways, reaction mechanisms, and other biochemical processes with greater precision.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl-5-methylbenzenesulfonic acid typically involves the introduction of the ^15N isotope into the amino group of 5-methylbenzenesulfonic acid. One common method is the nitration of toluene to produce 4-nitrotoluene, followed by sulfonation to yield 4-nitrotoluene-3-sulfonic acid. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The final step involves the incorporation of the ^15N isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(15N)azanyl-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated products.
Applications De Recherche Scientifique
2-(15N)azanyl-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a reference standard in mass spectrometry.
Industry: Applied in the development of new materials and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 2-(15N)azanyl-5-methylbenzenesulfonic acid involves its incorporation into biochemical pathways where nitrogen is a key element. The ^15N isotope acts as a tracer, allowing researchers to follow the movement and transformation of nitrogen within a system. This helps in understanding metabolic processes, enzyme activities, and the interaction of nitrogen-containing compounds with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-methylbenzenesulfonic acid: The non-labeled version of the compound.
4-aminotoluene-3-sulphonic acid: Another sulfonic acid derivative with an amino group.
Benzenesulfonic acid: The parent compound without any substituents.
Uniqueness
The uniqueness of 2-(15N)azanyl-5-methylbenzenesulfonic acid lies in its stable isotope labeling, which provides a powerful tool for tracing and studying nitrogen-related processes. This makes it particularly valuable in research areas where precise tracking of nitrogen atoms is essential .
Propriétés
Formule moléculaire |
C7H9NO3S |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
2-(15N)azanyl-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)/i8+1 |
Clé InChI |
LTPSRQRIPCVMKQ-VJJZLTLGSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)[15NH2])S(=O)(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















